2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one
Overview
Description
“2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one” is a chemical compound with the molecular formula C12H12N2OS and a molecular weight of 232.3 g/mol . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using 1H and 13C NMR spectroscopy, along with 2D COSY, NOESY, HMBC, and HSQC techniques .Physical And Chemical Properties Analysis
This compound has a number of heavy atoms: 16, with 6 being aromatic heavy atoms. It has a molar refractivity of 73.39 and a TPSA of 55.64 Ų . It is soluble, with a solubility of 0.411 mg/ml or 0.00177 mol/l .Scientific Research Applications
Synthesis and Structural Diversity
A novel strategy for constructing pyrrolo-imidazo[1,2-a]pyridine scaffolds demonstrates the versatility of related compounds in generating diverse molecular libraries. This approach facilitates the rapid generation of small molecules with significant structural diversity, which is crucial for drug discovery and material science applications (Zhang et al., 2019).
Antimicrobial Activity
Research on derivatives of pyrrolo[1,2-a]imidazole and imidazo[1,2-a]azepine quaternary salts, closely related to the compound of interest, shows significant antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents, which is of paramount importance given the rising challenge of antibiotic resistance (Demchenko et al., 2021).
Drug Discovery and Development
The use of hexahydro-1H-pyrrolo[1,2-c]imidazolone backbones in new chiral ligands for palladium-catalyzed asymmetric alkylation underscores the compound's relevance in synthetic chemistry and drug development. This application is crucial for creating enantiomerically pure compounds, a key factor in the pharmaceutical industry (Shibatomi & Uozumi, 2002).
Optoelectronics and Biochemistry
Compounds within the same family have been studied for their photophysical properties, showing potential as Thermally Activated Delayed Fluorescence (TADF) emitters in Organic Light Emitting Diodes (OLEDs). This indicates the broader applicability of such compounds beyond biomedical research, extending into materials science and engineering (Oparina et al., 2023).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
2-phenyl-3-sulfanylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c15-11-10-7-4-8-13(10)12(16)14(11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJJBMAKBUZCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C(=S)N2C1)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275953, DTXSID801189605 | |
Record name | PTH-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one | |
CAS RN |
4333-21-5, 31364-82-6 | |
Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4333-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo(1,2-c)imidazol-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4333-21-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370871 | |
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Record name | NSC96411 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PTH-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00275953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-2-phenyl-3-thioxo-1H-pyrrolo[1,2-c]imidazol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.159 | |
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